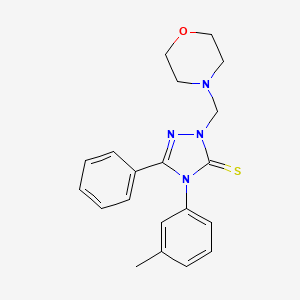![molecular formula C33H50N2O4S3 B14947437 2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)
2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple isopropyl groups and a thiazolidine ring, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4,6-triisopropylbenzenesulfonyl chloride. This intermediate is then reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of solvents like chloroform and the application of specific temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis process and verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiazolidine groups play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A related compound used in similar synthetic applications and as a precursor in the synthesis of the target compound.
2,4,6-Triisopropylbenzoic acid: Another structurally related compound with applications in organic synthesis.
Uniqueness
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is unique due to its combination of multiple isopropyl groups and a thiazolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C33H50N2O4S3 |
|---|---|
Peso molecular |
635.0 g/mol |
Nombre IUPAC |
(NZ)-2,4,6-tri(propan-2-yl)-N-[3-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C33H50N2O4S3/c1-19(2)25-15-27(21(5)6)31(28(16-25)22(7)8)41(36,37)34-33-35(13-14-40-33)42(38,39)32-29(23(9)10)17-26(20(3)4)18-30(32)24(11)12/h15-24H,13-14H2,1-12H3/b34-33- |
Clave InChI |
ORRPNXVIACOQTG-YHZPTAEISA-N |
SMILES isomérico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14947365.png)
![1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
![methyl 2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947387.png)
![2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B14947388.png)
![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)
![N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B14947411.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)

![9-bromo-3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B14947455.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
